Platensimycin - 835876-32-9

Platensimycin

Catalog Number: EVT-412245
CAS Number: 835876-32-9
Molecular Formula: C24H27NO7
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Platensimycin is a natural product isolated from various strains of Streptomyces platensis. [, , ] It belongs to a class of antibiotics known as fatty acid synthesis inhibitors. [] Platensimycin has garnered significant attention due to its potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci. [, , , , ] Platensimycin offers a novel mechanism of action, distinct from traditional antibiotics, making it a valuable lead compound in the fight against antibiotic resistance. [, , ]

Future Directions
  • Improving in vivo efficacy: Addressing its poor water solubility to enhance its effectiveness in animal models and pave the way for clinical trials. []
  • Expanding the spectrum of activity: Exploring modifications that could broaden its activity against Gram-negative bacteria. []
  • Developing more potent analogues: Continuing SAR studies to identify analogues with superior antibacterial activity and pharmacological properties. [, , , ]
  • Investigating new applications: Exploring its potential in other areas, such as combating fungal infections or treating metabolic disorders. [, ]
  • Understanding its biosynthetic pathway: Further elucidating the intricate details of platensimycin's biosynthesis, potentially enabling the production of novel derivatives through bioengineering. []
  • Developing sustainable production methods: Optimizing fermentation conditions and exploring synthetic biology approaches for efficient and cost-effective production. [, ]

Platencin

Compound Description: Platencin is a natural product isolated from Streptomyces platensis MA7339. It exhibits broad-spectrum Gram-positive antibacterial activity by inhibiting bacterial fatty acid biosynthesis []. Unlike platensimycin, which selectively inhibits β-ketoacyl-[acyl carrier protein (ACP)] synthase II (FabF), platencin targets both FabF and FabH [].

Carbaplatensimycin

Compound Description: Carbaplatensimycin is a synthetic analogue of platensimycin where the oxygen atom in the tetrahydrofuran ring of the tetracyclic core is replaced with a carbon atom [].

Relevance: This modification in carbaplatensimycin aimed to explore the significance of the oxygen atom in the tetracyclic core of platensimycin for its biological activity. Carbaplatensimycin showed similar antibacterial potency to platensimycin against various bacterial strains, including methicillin- and vancomycin-resistant bacteria []. This finding suggests that the oxygen atom in the tetrahydrofuran ring is not essential for the antibacterial activity and that the tetracyclic core might tolerate structural modifications.

6,7-Dihydroplatensimycin

Compound Description: 6,7-Dihydroplatensimycin is a derivative of platensimycin where the enone moiety in the tetracyclic core is reduced to an alkane [].

Platensimycins B1-B3

Compound Description: Platensimycins B1-B3 are naturally occurring congeners of platensimycin isolated from Streptomyces platensis []. These compounds possess modifications in the benzoic acid portion of the molecule, with B1 exhibiting the most significant change.

Relevance: Compared to platensimycin, platensimycins B1-B3 show reduced biological activity. This observation emphasizes the importance of the free carboxylate group in the benzoic acid moiety for potent antibacterial activity [].

Thioplatensimycin

Compound Description: Thioplatensimycin is a derivative of platensimycin where the carboxylic acid group is replaced with a thiocarboxylic acid group []. This compound is produced alongside platensimycin and the conjugate harundomycin A in a combined-culture of Streptomyces hygroscopicus HOK021 and Tsukamurella pulmonis TP-B0596 [].

Harundomycin A

Compound Description: Harundomycin A is a novel conjugate molecule identified in the combined-culture of Streptomyces hygroscopicus HOK021 and Tsukamurella pulmonis TP-B0596 []. It consists of the 2,4-dihydroxy-3-aminobenzoate moiety of platensimycin and N,N'-bis(2,3-dihydroxybenzoyl)-O-seryl-cysteine (bisDHBA-Ser-Cys), linked through a thioester bond. This compound displays antibacterial activity comparable to platensimycin, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) []. Additionally, harundomycin A exhibits ferric iron-chelating activity comparable to enterobactin [].

Relevance: The discovery of harundomycin A highlights the potential of bacterial interactions to generate novel, bioactive compounds. While harundomycin A carries a bulky bisDHBA-Ser-Cys group, it retains a similar antibacterial profile to platensimycin, indicating that the key pharmacophore for antibacterial activity resides in the shared 2,4-dihydroxy-3-aminobenzoate moiety []. The iron-chelating activity of harundomycin A, absent in platensimycin, suggests an additional mechanism by which this conjugate might exert its antibacterial effects.

Platensimide A

Compound Description: Platensimide A is a synthetic derivative of platensimycin where the carboxylic acid group is replaced with a primary amide [].

Relevance: Platensimide A was synthesized to investigate the importance of the carboxylic acid group for the biological activity of platensimycin. This modification resulted in a decrease in antibacterial activity compared to platensimycin, suggesting that the free carboxylic acid moiety plays a crucial role in its activity [].

Homoplatensimide A and Homoplatensimide A Methyl Ester

Compound Description: Homoplatensimide A is a synthetic analogue of platensimide A, featuring an additional methylene group inserted between the carbonyl group and the nitrogen atom of the amide []. The methyl ester of homoplatensimide A was also synthesized [].

Oxazinidinyl Platensimycin

Compound Description: Oxazinidinyl platensimycin is a synthetic analogue of platensimycin containing an oxazinidinyl ring incorporated into the tetracyclic core structure [].

Adamantaplatensimycins

Compound Description: Adamantaplatensimycins are a series of synthetic analogues of platensimycin where the tetracyclic core is replaced with an adamantane moiety [].

Relevance: The synthesis of adamantaplatensimycins was inspired by the observation that the tetracyclic core of platensimycin is largely solvent-exposed in the binding site of its target enzyme []. This design strategy sought to simplify the synthesis of platensimycin analogues while maintaining the crucial interactions with the target. The biological evaluation of adamantaplatensimycins provided insights into the role of the tetracyclic core and the importance of the spatial arrangement of functional groups for biological activity.

Platencin A1

Compound Description: Platencin A1 is a synthetic analogue of platencin with a truncated side chain [].

(-)-Nor-platencin

Compound Description: (-)-Nor-platencin is a synthetic analogue of platencin lacking a methyl group on the tetracyclic core [].

Classification

Platensimycin is classified as a secondary metabolite and is part of the larger family of ketolides, which are known for their antibacterial properties. Its unique mechanism of action involves inhibiting the enzyme β-ketoacyl-acyl-carrier-protein synthase II (FASII), crucial for fatty acid biosynthesis in Gram-positive bacteria .

Synthesis Analysis

The synthesis of platensimycin has been extensively studied due to its complex structure and potential therapeutic applications. Various synthetic routes have been developed, focusing on achieving both racemic and enantiomerically pure forms.

Key Synthetic Methods

  1. Total Synthesis: Several research groups have reported successful total syntheses of platensimycin:
    • Copper-Catalyzed Reactions: One approach utilized copper-catalyzed oxirane ring expansion combined with alkylative dearomatization to construct the core structure .
    • Asymmetric Diels–Alder Reaction: Another method involved a cobalt-catalyzed asymmetric Diels–Alder reaction followed by a one-pot reductive rearrangement to yield the desired bicyclic structures .
    • Intramolecular Reactions: Techniques such as intramolecular 1,4-addition reactions and cycloisomerization have been employed to form key intermediates necessary for constructing the tetracyclic core .

These synthetic strategies highlight the intricate nature of platensimycin's structure and the innovative methods required to synthesize it effectively.

Molecular Structure Analysis

Platensimycin features a complex molecular architecture characterized by two distinct structural moieties:

  • 3-Amino-2,4-dihydroxybenzoic Acid: This hydrophilic component contributes to the compound's solubility and interaction with biological targets.
  • C-17 Tetracyclic Enone: The hydrophobic part consists of a cyclic ether structure that plays a critical role in its antibacterial activity.
Chemical Reactions Analysis

Platensimycin undergoes various chemical reactions that are pivotal in both its synthesis and biological function:

  • Enzyme Inhibition: It specifically inhibits β-ketoacyl-acyl-carrier-protein synthase II, blocking fatty acid biosynthesis pathways in bacteria. This action is particularly effective against Gram-positive bacteria, including multidrug-resistant strains .
  • Synthetic Transformations: In synthetic chemistry, platensimycin can be modified through reactions such as nucleophilic additions, cyclizations, and oxidation processes to explore analogs with enhanced efficacy or reduced toxicity .
Mechanism of Action

The mechanism by which platensimycin exerts its antibacterial effects involves:

  • Targeting FASII Pathway: Platensimycin selectively inhibits enzymes involved in the bacterial fatty acid synthesis pathway (FASII), which is distinct from the FAS pathway found in eukaryotes. This specificity reduces the likelihood of cross-resistance with other antibiotics .
  • Disruption of Membrane Integrity: By inhibiting fatty acid synthesis, platensimycin ultimately disrupts membrane integrity and function in susceptible bacteria, leading to cell death.

This novel mechanism represents a promising avenue for antibiotic development, particularly against resistant bacterial strains.

Physical and Chemical Properties Analysis

Platensimycin possesses several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but less so in water due to its hydrophobic tetracyclic moiety.
  • Stability: The compound exhibits stability under various conditions but may degrade when exposed to extreme pH or light.
  • Melting Point: Specific melting point data varies among synthesized forms but generally falls within a range indicative of complex organic compounds.

These properties influence both its formulation as an antibiotic and its pharmacokinetic behavior within biological systems .

Applications

Platensimycin is primarily explored for its potential applications in treating bacterial infections, particularly those caused by multidrug-resistant organisms. Key applications include:

  • Antibiotic Development: As a lead compound, it serves as a model for developing new antibiotics targeting fatty acid biosynthesis.
  • Research Tool: Its unique mechanism provides insights into bacterial metabolism and resistance mechanisms.
  • Preclinical Trials: Currently undergoing various stages of preclinical trials, platensimycin shows promise for future therapeutic use against resistant Gram-positive infections .
Introduction to Platensimycin

Historical Context of Antibiotic Discovery and the Emergence of Platensimycin

The discovery of platensimycin in 2006 by researchers at Merck & Co. marked a pivotal advancement in antibiotic research amid rising multidrug-resistant bacterial infections. This breakthrough resulted from an innovative antisense differential sensitivity screening strategy targeting bacterial fatty acid synthesis (FASII). Researchers screened 250,000 natural product extracts from 83,000 microbial strains cultivated under varied conditions. The approach employed Staphylococcus aureus strains engineered to express antisense RNA for the fabF and fabH genes (encoding condensing enzymes in FASII), making them hypersensitive to inhibitors of these targets. Extracts showing preferential activity against these sensitized strains led to the identification of platensimycin from Streptomyces platensis MA7327, isolated from a soil sample in South Africa [1] [6] [9].

This discovery was significant as it overcame limitations of conventional screening. Traditional whole-cell assays often missed weak inhibitors or conflated specific activity with general toxicity, while target-based biochemical assays struggled with cell permeability. The antisense method enabled high-throughput, target-specific identification within a whole-cell context, revitalizing natural product discovery [1] [9].

Structural Uniqueness and Classification as a Natural Product

Platensimycin (C~24~H~27~NO~7~, molecular weight 441.47 g/mol) is a novel diterpenoid-derived natural product classified by its unprecedented pentacyclic architecture and dual-domain structure:

  • Aminobenzoic Acid Domain: 3-Amino-2,4-dihydroxybenzoic acid, a polar unit synthesized via the tricarboxylic acid cycle and phosphoenolpyruvate [1] [6].
  • Tetracyclic Ketolide Domain: A C~17~ polycyclic enone acid featuring a trans-cyclohexenone-pyran core with 1,3,5-triaxial methylene substituents forming a fused cyclohexyl-cyclopentyl-furan cage. This hydrophobic moiety arises from the non-mevalonate terpenoid pathway, utilizing pyruvate and glyceraldehyde-3-phosphate [1] [4] [5].

Table 1: Key Structural Features of Platensimycin

DomainChemical StructureBiosynthetic Origin
Aminobenzoic acid3-Amino-2,4-dihydroxybenzoic acidTricarboxylic acid cycle intermediates
Tetracyclic enone acidPentacyclic cage with enone and ether linkagesNon-mevalonate terpenoid pathway

The two domains connect via an amide bond, creating a hybrid structure distinct from other antibiotic classes. X-ray crystallography confirmed its absolute configuration and revealed conformational flexibility upon binding its target [1] [5] [9]. Its closest analog, platencin (isolated in 2007), lacks the ether bridge and exhibits a tricyclic enone core, underscoring platensimycin’s structural novelty [1] [6].

Significance in Addressing Multidrug-Resistant Bacterial Infections

Platensimycin demonstrates potent activity against Gram-positive pathogens, including strains resistant to first-line antibiotics. Its clinical significance lies in:

  • Novel Mechanism: Selective inhibition of the elongation condensing enzyme FabF in FASII. It binds the acyl-enzyme intermediate with high affinity (IC~50~ = 48 nM against S. aureus FabF), disrupting membrane biosynthesis [4] [9].
  • Lack of Cross-Resistance: Due to its unique target, platensimycin shows no cross-resistance with methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), or linezolid-resistant pathogens [4] [6] [9].
  • Broad-Spectrum Activity: Minimum inhibitory concentrations (MICs) range from 0.1–1 μg·ml⁻¹ against key Gram-positive bacteria and 12 μg·ml⁻¹ against Mycobacterium tuberculosis [6] [9].

Table 2: Antibacterial Activity of Platensimycin Against Resistant Pathogens

PathogenMIC Range (μg·ml⁻¹)Resistance Profile Addressed
Methicillin-resistant S. aureus (MRSA)0.5–1.0Methicillin, macrolide resistance
Vancomycin-resistant enterococci (VRE)0.1Vancomycin resistance
Mycobacterium tuberculosis12First-line TB drug resistance

However, pharmacokinetic limitations exist. While efficacious in murine models via continuous infusion, conventional dosing yields low systemic exposure due to rapid clearance. Structural modifications and biosynthetic engineering are being explored to enhance bioavailability while retaining its unique activity against resistant strains [3] [6] [8].

Properties

CAS Number

835876-32-9

Product Name

Platensimycin

IUPAC Name

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1

InChI Key

CSOMAHTTWTVBFL-OFBLZTNGSA-N

SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2

Synonyms

platensimycin

Canonical SMILES

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2

Isomeric SMILES

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.